molecular formula C19H22Cl2N2O3 B10831357 DC-LC3in-D5

DC-LC3in-D5

Cat. No.: B10831357
M. Wt: 397.3 g/mol
InChI Key: IYDBJXOPTZDWCZ-UHFFFAOYSA-N
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Description

DC-LC3in-D5 is a chemical compound known for its role as an autophagy inhibitor. It functions by attenuating the lipidation of the microtubule-associated protein 1A/1B light chain 3 (LC3B), thereby disrupting the autophagy process. This compound has shown potential in scientific research, particularly in the fields of cancer and antiviral studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DC-LC3in-D5 involves the covalent modification of the LC3 protein at the lysine 49 position. The synthetic route includes the preparation of a small molecule modulator that selectively binds to LC3A/B proteins. The reaction conditions typically involve the use of HeLa cells and activity-based protein profiling (ABPP) assays to evaluate the covalent reactivity and selectivity of the compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for scientific research purposes and is typically synthesized in specialized laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: DC-LC3in-D5 primarily undergoes covalent binding reactions with LC3B proteins. It does not typically participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include solvents like dimethyl sulfoxide (DMSO) and various buffers to maintain the pH and ionic strength of the reaction environment. The conditions often involve incubation at specific temperatures and durations to ensure optimal binding and reactivity .

Major Products Formed: The major product formed from the reaction of this compound with LC3B proteins is a covalently modified LC3B protein, which results in the inhibition of autophagy .

Scientific Research Applications

DC-LC3in-D5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the covalent modification of proteins and the inhibition of autophagy.

    Biology: Employed in research to understand the role of autophagy in cellular processes and diseases.

    Medicine: Investigated for its potential in cancer therapy and antiviral treatments, particularly in inhibiting the replication of hepatitis C virus (HCV).

    Industry: Utilized in the development of new therapeutic agents targeting autophagy-related pathways .

Mechanism of Action

DC-LC3in-D5 exerts its effects by binding to the LC3B protein and disrupting its interaction with lipidation processes. This inhibition prevents the formation of autophagic vesicles and the subsequent degradation of autophagic substrates. The molecular target of this compound is the lysine 49 residue on the LC3B protein, which is crucial for its lipidation and autophagy functions .

Comparison with Similar Compounds

DC-LC3in-D5 is unique in its high selectivity and covalent binding to LC3B proteins. Similar compounds include:

This compound stands out due to its potent covalent reactivity and selectivity, making it a valuable tool for autophagy research and potential therapeutic applications .

Properties

Molecular Formula

C19H22Cl2N2O3

Molecular Weight

397.3 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2

InChI Key

IYDBJXOPTZDWCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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